molecular formula C12H20N4O B12243940 1-(cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

1-(cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12243940
M. Wt: 236.31 g/mol
InChI Key: UJMCBXODSZHERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopentylmethyl group, a propyl group, and a carboxamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentylmethyl halide reacts with a nucleophile.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction, where a propyl halide reacts with a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentylmethyl or propyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(Cyclopentylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(Cyclopentylmethyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide

These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the triazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

1-(cyclopentylmethyl)-N-propyltriazole-4-carboxamide

InChI

InChI=1S/C12H20N4O/c1-2-7-13-12(17)11-9-16(15-14-11)8-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,13,17)

InChI Key

UJMCBXODSZHERF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(N=N1)CC2CCCC2

Origin of Product

United States

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